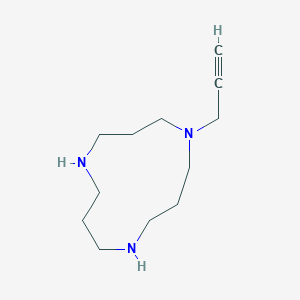
1-Prop-2-ynyl-1,5,9-triazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-ynyl-1,5,9-triazacyclododecane is a cyclic organic compound with the molecular formula C9H21N3 It is a member of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Prop-2-ynyl-1,5,9-triazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,5,9-triazacyclododecane with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-ynyl-1,5,9-triazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Halogens, electrophiles; in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups depending on the electrophile used.
Scientific Research Applications
1-Prop-2-ynyl-1,5,9-triazacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Prop-2-ynyl-1,5,9-triazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclododecane ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is particularly useful in catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions or drugs to specific targets .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Triazacyclododecane: The parent compound without the prop-2-ynyl group.
1,4,7-Triazacyclononane: A smaller ring analog with nine members.
1,4,7,10-Tetraazacyclododecane: A larger ring analog with four nitrogen atoms.
Uniqueness
1-Prop-2-ynyl-1,5,9-triazacyclododecane is unique due to the presence of the prop-2-ynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and advanced materials .
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C12H23N3/c1-2-10-15-11-4-8-13-6-3-7-14-9-5-12-15/h1,13-14H,3-12H2 |
InChI Key |
KHCZNKJWBRYOGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCNCCCNCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



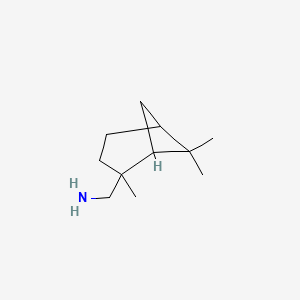
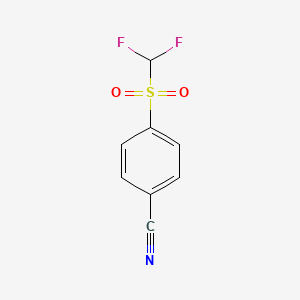
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
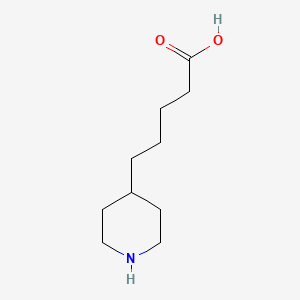
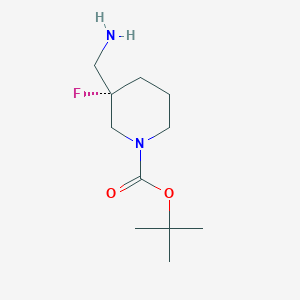
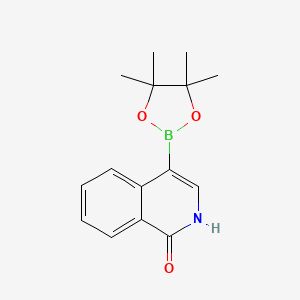

![tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)


![[(4-Tert-butylphenyl)methyl]boronic acid](/img/structure/B11755020.png)
